molecular formula C22H25BrNP B151396 [3-(Methylamino)propyl]triphenylphosphonium Bromide CAS No. 145126-87-0

[3-(Methylamino)propyl]triphenylphosphonium Bromide

Cat. No.: B151396
CAS No.: 145126-87-0
M. Wt: 414.3 g/mol
InChI Key: COPZBGVEAWELFU-UHFFFAOYSA-M
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Description

[3-(Methylamino)propyl]triphenylphosphonium Bromide is a quaternary phosphonium salt with the molecular formula C22H25BrNP. This compound is characterized by the presence of a triphenylphosphonium group attached to a (3-(methylamino)propyl) chain. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(methylamino)propyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 1,3-dibromopropane, followed by the introduction of methylamine. The reaction is carried out in a solvent such as toluene or methanol under reflux conditions. The general steps are as follows:

    Formation of (3-bromopropyl)triphenylphosphonium bromide:

    Introduction of Methylamine:

Industrial Production Methods: Industrial production of (3-(methylamino)propyl)triphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: [3-(Methylamino)propyl]triphenylphosphonium Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as hydroxide, cyanide, or alkoxide ions for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-(methylamino)propyl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group facilitates the compound’s entry into the mitochondria due to its lipophilic nature and positive charge. Once inside the mitochondria, it can disrupt mitochondrial function, leading to cell death in cancer cells. This selective accumulation is due to the higher transmembrane potential in cancer cell mitochondria compared to normal cells .

Comparison with Similar Compounds

Uniqueness:

    [3-(Methylamino)propyl]triphenylphosphonium Bromide: is unique due to its specific functional group, which can influence its reactivity and biological activity.

Properties

CAS No.

145126-87-0

Molecular Formula

C22H25BrNP

Molecular Weight

414.3 g/mol

IUPAC Name

3-(methylamino)propyl-triphenylphosphanium;bromide

InChI

InChI=1S/C22H25NP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17,23H,11,18-19H2,1H3;1H/q+1;/p-1

InChI Key

COPZBGVEAWELFU-UHFFFAOYSA-M

SMILES

CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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